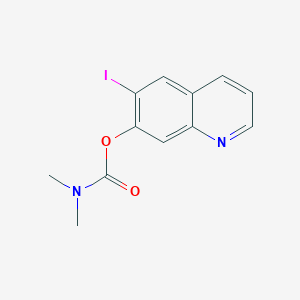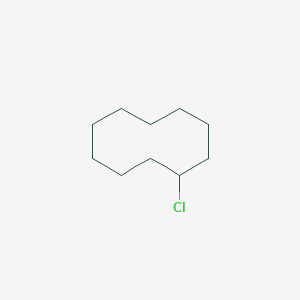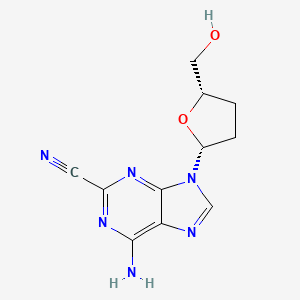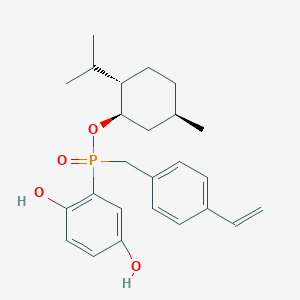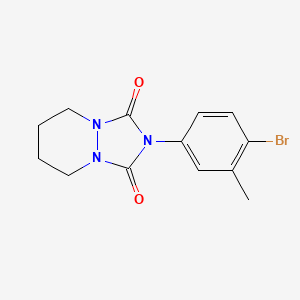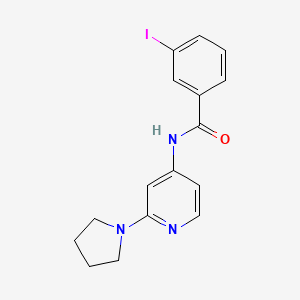
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amide and pyrrolidine functional groups. Its stereochemistry, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Amide Group: The amide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Incorporation of the Diaminohexanoyl Side Chain: This step involves the coupling of the pyrrolidine derivative with a diaminohexanoic acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide: shares similarities with other amide-containing compounds and pyrrolidine derivatives.
N-Acetyl-L-cysteine: Another compound with amide functionality, used in various medical applications.
Pyrrolidine-2-carboxylic acid: A simpler pyrrolidine derivative used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both diamino and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H20N4O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N4O3/c12-6-2-1-3-7(10(13)17)15-11(18)8-4-5-9(16)14-8/h7-8H,1-6,12H2,(H2,13,17)(H,14,16)(H,15,18)/t7-,8-/m0/s1 |
Clave InChI |
DHHIMQXSWQUMRU-YUMQZZPRSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


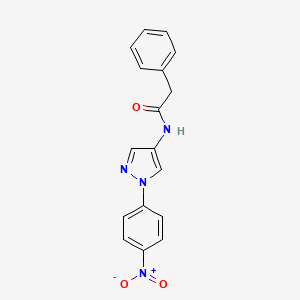
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
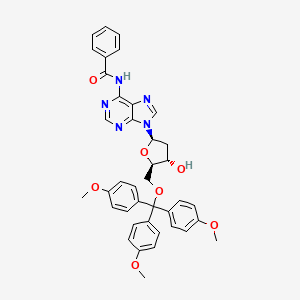
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
